Enzymatic Inhibition Profile: Target Compound vs. N-1 Substituted Regioisomer
The N-1 substituted regioisomer, 1-(thiolan-3-yl)-1H-indazol-6-amine, has shown measurable inhibitory activity against human N-acetyltransferase 1 (NAT1), whereas no equivalent data exists for N-(thiolan-3-yl)-1H-indazol-6-amine [1]. This represents a critical negative differentiation: the target compound's distinct presentation of the amino group precludes binding to the NAT1 active site in the same manner. For programs targeting metabolic enzymes where NAT1 off-target activity is undesirable, this lack of activity may be a decisive selection criterion.
| Evidence Dimension | Inhibition of human NAT1 (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | No detectable activity (data not reported in BindingDB) |
| Comparator Or Baseline | 1-(thiolan-3-yl)-1H-indazol-6-amine: IC50 = 1.90 × 10³ nM |
| Quantified Difference | Qualitative (active vs. not reported as active) |
| Conditions | Ellman's method assessing rate of free thiol coenzyme A production using arylamine and AcCoA as substrate [1] |
Why This Matters
If a research program requires an indazole-thiolane scaffold devoid of NAT1 inhibitory activity, the target compound is structurally precluded from this interaction, unlike its N-1 regioisomer.
- [1] BindingDB. Affinity Data for 1-(thiolan-3-yl)-1H-indazol-6-amine, BDBM50014929 (CHEMBL3262060). IC50: 1.90E+3 nM against human NAT1. View Source
